Gabosine O

Description

Contextual Significance of Carbasugars in Chemical Biology

This inherent stability makes carbasugars invaluable tools for probing and understanding complex biological pathways that involve carbohydrate recognition, binding, and metabolism. acs.orgrsc.org Many serve as competitive inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. acs.orgrsc.org The ability to modulate the activity of these enzymes has significant therapeutic implications. Consequently, carbasugars and their derivatives have been extensively investigated for a wide array of potential pharmacological applications, demonstrating activities that include antibiotic, antiviral, antidiabetic, and antitumor properties. rsc.orgrsc.org The first chemical synthesis of a carbasugar was reported in 1966, predating the discovery of the first naturally occurring example by seven years. cornell.edu

Historical Overview of Gabosine Discovery and Classification

The gabosine family constitutes a specific group of carbasugars first described in 1974 following their isolation from the fermentation broths of Streptomyces strains. researchgate.netnih.govrsc.org These natural products are classified as C7-cyclitols or keto-carbasugars, distinguished by a core polyhydroxylated cyclohexane (B81311) or cyclohexene (B86901) ring that bears a methyl or hydroxymethyl side chain. rsc.orgresearchgate.netnih.gov

Since their initial discovery, the family has expanded to include numerous members, such as gabosines A, B, C, D, E, G, I, L, N, O, P, and Q, among others. rsc.orgacs.orgresearchgate.net Each new gabosine isolated from various microbial sources has contributed to a deeper understanding of the biosynthetic capabilities of these organisms. The wide range of biological activities reported for this family, including DNA-binding properties and potential anticancer effects, has established them as coveted targets for total synthesis and further biological evaluation. researchgate.netnih.govresearchgate.net

Structural Diversity and Chemotaxonomic Relationships within the Gabosine Family

The defining constitutional feature of all gabosines is a polyoxygenated cyclohexane skeleton. rsc.orgresearchgate.net The remarkable structural diversity observed within this family is a result of variations in several key features:

The degree of unsaturation within the carbocyclic ring. researchgate.net

The number and position of hydroxyl substituents. researchgate.net

The relative and absolute configurations of the multiple stereogenic centers. researchgate.net

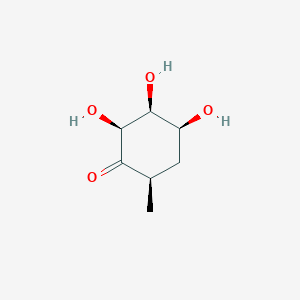

This structural variance is illustrated by comparing the structures of different family members. For instance, the absolute configuration of natural, levorotatory Gabosine O has been established as (2R,3R,4R,6S). acs.org This differs from other members like Gabosine A, which has a (4R,5R,6S) configuration, or Gabosine L, identified as (5R,6R)-2,5,6-trihydroxy-3-methylcyclohex-2-en-1-one. nih.govnaturalproducts.net

Gabosines are secondary metabolites, and their specific structural patterns can serve as chemotaxonomic markers. researchgate.netresearchgate.net Chemotaxonomy involves the classification of organisms based on their chemical constituents. numberanalytics.com The unique profile of gabosines and related compounds produced by a particular Streptomyces strain can provide insights into its phylogenetic relationships with other strains, helping to differentiate them at a chemical level. researchgate.netmdpi.com The structural differences among gabosines, arising from distinct biosynthetic pathways, are thus significant for both their biological function and their role in bacterial classification.

Interactive Data Table: Structural Features of Selected Gabosines

| Compound Name | Molecular Formula | Core Structure | Key Substituents |

| Gabosine A | C₇H₁₀O₄ | Cyclohexenone | Trihydroxy, Methyl |

| Gabosine C | C₇H₁₀O₅ | Cyclohexenone | Trihydroxy, Hydroxymethyl |

| Gabosine F | C₇H₁₂O₄ | Cyclohexanone (B45756) | Trihydroxy, Methyl |

| Gabosine L | C₇H₁₀O₄ | Cyclohexenone | Trihydroxy, Methyl |

| Gabosine N | C₇H₁₀O₄ | Cyclohexenone | Dihydroxy, Methyl, Methylene (B1212753) |

| This compound | C₇H₁₀O₄ | Cyclohexanone | Trihydroxy, Methyl |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2S,3S,4S,6R)-2,3,4-trihydroxy-6-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4+,6+,7-/m1/s1 |

InChI Key |

FQFXYFNHFVFHPV-LPWJYYESSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@H](C1=O)O)O)O |

Canonical SMILES |

CC1CC(C(C(C1=O)O)O)O |

Synonyms |

4-epi-gabosine O gabosine O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Gabosines

Microbial Sources and Fermentation Processes for Gabosine Production

The predominant natural producers of gabosines are various strains of Streptomyces, a genus of filamentous bacteria known for their prolific production of bioactive secondary metabolites. wikipedia.orgchemspider.com Research has identified Streptomyces sp. MA-4145 as a source from which Gabosine O has been isolated. acs.org

The production of natural products like gabosines from microbial sources typically involves fermentation processes. Microbial fermentation is a widely employed technique for cultivating microorganisms in controlled environments to yield desired compounds. This process often takes place in large vessels, known as fermenters, containing aqueous media rich in necessary nutrients such as carbon and nitrogen sources. While specific, detailed fermentation parameters optimized solely for the production of this compound by Streptomyces sp. MA-4145 are not extensively detailed in the available literature, the general principles of submerged liquid fermentation are applicable. These principles involve providing suitable nutrients and maintaining optimal conditions such as temperature and pH to support microbial growth and metabolite synthesis.

Microorganisms secrete many industrial enzymes and secondary metabolites into the fermentation medium. Various fermentation strategies exist, including batch-fed and continuous processes, where nutrients are supplied over time or continuously, respectively, to enhance product yields.

Advanced Methodologies for Gabosine Isolation from Natural Extracts

The isolation of natural products from complex microbial fermentation broths or natural extracts requires sophisticated methodologies to separate and purify the target compounds. The initial step typically involves extraction, often using solvents, to partition the desired metabolites from the microbial biomass and culture medium. The efficiency of extraction is influenced by factors such as the choice of solvent, particle size of the raw material, solvent-to-solid ratio, temperature, and duration.

Following extraction, various chromatographic techniques are indispensable for the isolation and purification of individual gabosines, including this compound, from the crude extract. Techniques such as High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC/MS) are commonly utilized for their ability to separate compounds based on their physicochemical properties and provide structural information.

Advanced methodologies in natural product discovery and isolation integrate analytical data with biological screening to guide the fractionation process. Bioassay-guided fractionation, where fractions are tested for biological activity to direct further purification, is a powerful approach. Furthermore, innovative platforms leveraging techniques like untargeted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data analysis, sometimes coupled with machine learning, are being developed to accelerate the identification and isolation of natural products from complex mixtures. These advanced techniques aid in the rapid characterization and dereplication of known compounds, allowing researchers to focus on the isolation of novel or target compounds like this compound.

Biosynthetic Pathways of Gabosines

Proposed Primary Biosynthetic Route: The Pentose (B10789219) Phosphate (B84403) Pathway in Gabosine Formation

The pentose phosphate pathway (PPP) is a central metabolic route that generates NADPH and pentoses, including ribose 5-phosphate, a precursor for nucleotide synthesis wikipedia.orgnih.govmhmedical.com. It also produces erythrose 4-phosphate, used in the synthesis of aromatic amino acids wikipedia.org. The PPP has two phases: an oxidative phase generating NADPH and a non-oxidative phase involving the interconversion of phosphorylated sugars wikipedia.orgnih.gov.

Research suggests that the pentose phosphate pathway serves as the primary source of precursors for gabosine biosynthesis researchgate.netresearchgate.net. Specifically, sedoheptulose (B1238255) 7-phosphate, an intermediate in the non-oxidative phase of the PPP, is proposed as a key starting material researchgate.netresearchgate.netwikipedia.org.

Identification and Role of Key Enzymatic Intermediates (e.g., Sedoheptulose 7-phosphate)

Sedoheptulose 7-phosphate is a seven-carbon sugar phosphate intermediate in the non-oxidative branch of the pentose phosphate pathway wikipedia.orgcaymanchem.com. It is formed by the enzyme transketolase and acted upon by transaldolase within the PPP wikipedia.org. Sedoheptulose 7-phosphate is not only crucial for nucleotide and aromatic amino acid biosynthesis but also serves as an intermediate in the biosynthesis of various secondary metabolites, including antibiotics caymanchem.com.

In the context of carbasugar biosynthesis, including gabosines, sedoheptulose 7-phosphate is recognized as a pivotal intermediate. It is proposed to undergo cyclization to form a six-membered carbocyclic intermediate, such as 2-epi-5-epi-valiolone (B1265091) researchgate.net. This cyclization step is catalyzed by enzymes belonging to the sugar phosphate cyclase superfamily, which are phylogenetically related to dehydroquinate synthases from the shikimate pathway acs.org. These cyclases utilize sedoheptulose 7-phosphate to generate cyclic precursors for various natural products acs.org.

Mechanistic Hypotheses of Biosynthetic Transformation Steps (e.g., Keto-Enol Equilibrium Cascades)

The transformation of acyclic sugar phosphate precursors, like sedoheptulose 7-phosphate, into cyclic carbasugars involves complex enzymatic reactions. While specific detailed mechanisms for all steps in Gabosine O biosynthesis are not fully elucidated in the provided texts, the cyclization of sedoheptulose 7-phosphate to form carbocyclic intermediates is a critical step researchgate.net. Enzymes like sedoheptulose 7-phosphate cyclases are responsible for this conversion acs.org.

Mechanistic hypotheses for similar transformations in organic chemistry often involve keto-enol tautomerism libretexts.orgmasterorganicchemistry.comopenstax.org. Keto-enol tautomerism is the interconversion between a carbonyl compound (keto form) and its corresponding enol (enol form) libretexts.orgmasterorganicchemistry.comopenstax.org. This process involves the migration of a proton and a change in the position of a double bond libretexts.orgmasterorganicchemistry.com. Acid or base catalysis can accelerate this tautomerization libretexts.orgmasterorganicchemistry.com. Enols are important reactive intermediates in various organic reactions libretexts.orgmasterorganicchemistry.com. It is plausible that keto-enol equilibrium or related enolate chemistry plays a role in the enzymatic cascades that transform the sugar phosphate intermediates into the cyclic structure of gabosines, potentially facilitating cyclization or subsequent modifications. Some synthetic approaches to gabosines have utilized keto-enol processes researchgate.net.

Genetic and Enzymatic Studies of Gabosine Biosynthesis

Studies on the biosynthesis of carbasugars, including gabosines, involve the identification and characterization of the genes and enzymes responsible for the biosynthetic pathway scite.aijst.go.jpmdpi.com. Research in this area often utilizes techniques such as genome mining to identify potential biosynthetic gene clusters in producing microorganisms, particularly Streptomyces species researchgate.netresearchgate.netmdpi.com.

Enzymatic studies aim to isolate and characterize the specific enzymes involved in the conversion of intermediates. For instance, sedoheptulose 7-phosphate cyclases, which catalyze the cyclization of sedoheptulose 7-phosphate, have been identified and studied in various microorganisms acs.org. Comparative bioinformatics and biochemical analyses of these enzymes provide insights into their genetic diversity, conserved sequences, and catalytic mechanisms acs.org.

Genetic studies can involve techniques like gene knockout or overexpression to understand the role of specific genes in the biosynthetic pathway frontiersin.org. Heterologous expression of identified gene clusters in suitable host organisms can also be used to confirm their involvement in the production of gabosines and to facilitate the study of the pathway mdpi.com. While the provided information highlights genetic and enzymatic studies in related carbasugar biosynthesis and natural product pathways jst.go.jpfrontiersin.orgnih.gov, specific detailed genetic and enzymatic studies solely focused on the complete this compound biosynthetic pathway were not extensively detailed, suggesting this may be an ongoing area of research.

Chemical Synthesis and Stereochemical Control of Gabosine O and Analogues

Total Synthesis Approaches to Gabosines

Total synthesis efforts towards gabosines, including Gabosine O, have explored various strategies to construct the functionalized cyclohexanone (B45756) ring and establish the requisite stereocenters. These approaches often rely on building the carbocyclic skeleton from acyclic or simpler cyclic precursors, carefully controlling the formation of carbon-carbon bonds and the introduction of hydroxyl and carbonyl functionalities with high stereoselectivity.

Chiral Pool Strategies Utilizing Carbohydrate Derivatives

The inherent chirality and rich functionality of carbohydrates make them attractive starting materials for the synthesis of carbasugars like gabosines. numberanalytics.com By leveraging the existing stereocenters within carbohydrate precursors, synthetic chemists can reduce the number of de novo stereochemical inductions required.

One approach involves the carbocyclization of carbohydrate derivatives. For instance, strategies starting from readily available carbohydrates such as D-mannitol or D-ribose have been reported for the synthesis of various gabosines. researchgate.netnih.gov These routes often involve a series of functional group transformations and cyclization reactions to forge the six-membered ring. The stereochemistry of the final product is dictated by the initial configuration of the carbohydrate and the diastereoselectivity of the key cyclization and functionalization steps.

Another example includes utilizing δ-D-gluconolactone as a starting material. An intramolecular aldol-cyclization of a diketone derived from δ-D-gluconolactone has been employed as a key step in a diversity-oriented synthesis of several gabosines, including Gabosine K, Gabosine E, Gabosine G, and Gabosine I. acs.orgnih.gov This highlights how carbohydrate-derived precursors can serve as versatile scaffolds for accessing multiple members of the gabosine family.

Application of Other Chiral Starting Materials in Gabosine Synthesis

Beyond carbohydrates, other readily available chiral molecules have been utilized as starting materials in the total synthesis of gabosines. These strategies often involve building the carbocyclic core from non-carbohydrate chiral sources, offering alternative routes and potentially different stereochemical outcomes.

Tartaric acid derivatives represent one such class of chiral starting materials. thieme-connect.comthieme-connect.comthieme-connect.com A concise synthesis of Gabosine H, for example, was accomplished from a tartaric acid amide through a sequence involving desymmetrization and ring-closing metathesis. thieme-connect.comthieme-connect.com This demonstrates the utility of tartaric acid's symmetry and chirality in constructing the cyclohexenone framework of gabosines.

Another approach involves utilizing biotransformation products. Chirality can be introduced using metabolites obtained from the enzymatic transformation of aromatic compounds like toluene (B28343). thieme-connect.comresearchgate.netnih.gov For instance, (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, derived from the biotransformation of toluene, has served as a chiral synthon for the synthesis of natural and non-natural gabosines, including Gabosine H. thieme-connect.comresearchgate.netnih.gov This chemoenzymatic approach leverages the stereoselectivity of biological systems to establish key stereocenters early in the synthesis.

Asymmetric Synthesis Methodologies for Enantioenriched Gabosines

While chiral pool strategies are powerful, asymmetric synthesis methodologies offer alternative routes to access enantioenriched gabosines, often starting from achiral or prochiral precursors. These methods rely on catalytic or stoichiometric chiral reagents and auxiliaries to induce asymmetry during key bond-forming reactions.

Development of Enantioselective Reaction Cascades

Enantioselective reaction cascades involve a sequence of reactions that occur in situ, where the stereochemical outcome of one step influences the next, leading to the formation of multiple stereocenters in a single operation. Developing such cascades for gabosine synthesis is challenging due to the density of functional groups and stereocenters in the target molecules.

Research in this area focuses on designing catalytic systems and reaction conditions that promote high enantioselectivity and diastereoselectivity in sequential transformations. While the provided search results mention enantioselective cascade reactions in a broader context thieme-connect.comx-mol.net, specific examples directly applied to the synthesis of this compound or its analogues via developed enantioselective reaction cascades were not explicitly detailed in the snippets. However, the general principle of using enantioselective catalysis in cascade sequences is a relevant strategy for complex molecule synthesis, including carbasugars.

Diversity-Oriented Synthetic Platforms for Gabosine Analogues

Diversity-oriented synthesis (DOS) aims to generate a range of structurally diverse molecules from common synthetic intermediates or starting materials. rsc.org For gabosines, DOS platforms allow for the efficient synthesis of multiple analogues, which is valuable for exploring structure-activity relationships.

A divergent strategy based on a tunable regioselective aldol (B89426) cyclization has been explored for the synthesis of gabosine-type carbasugars. rsc.org This approach utilizes a flexible precursor that can undergo cyclization through different modes controlled by switching promoters, leading to versatile intermediates for various C7 carbasugars. This strategy has been applied to the synthesis of several gabosines, including Gabosine L, Gabosine A, Gabosine B, Gabosine N, and this compound. rsc.org

Another diversity-oriented approach involves intramolecular aldol-cyclization of a diketone derived from δ-D-gluconolactone, where tunable deprotection strategies of polyoxygenated intermediates allow access to structurally different carbasugars. acs.orgnih.govfigshare.com This platform has been successfully applied to the synthesis of Gabosine E, Gabosine G, Gabosine I, and Gabosine K, among others. acs.orgnih.govfigshare.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the power of enzymatic transformations, which are often highly chemo-, regio-, and stereoselective, with traditional chemical reactions. This hybrid approach can provide efficient and environmentally friendly routes to complex molecules like gabosines.

Enzymatic transformations, such as the dioxygenase-mediated dihydroxylation of aromatic compounds, can introduce chirality into achiral precursors with high enantiomeric excess. thieme-connect.comresearchgate.netnih.gov The resulting chiral diols can then be elaborated using chemical steps to complete the synthesis of gabosines.

A concise chemoenzymatic synthesis of (−)-Gabosine A has been reported, utilizing toluene dioxygenase (TDO)-mediated dihydroxylation of iodobenzene. rsc.orgconnectedpapers.com Similarly, a chemoenzymatic approach starting from the biotransformation product of toluene has been used for the synthesis of Gabosine H and non-natural gabosines. thieme-connect.comresearchgate.netnih.govthieme-connect.com These examples highlight the effectiveness of integrating enzymatic steps to establish key stereocenters in gabosine synthesis.

The application of biotransformations to introduce chirality into gabosine synthesis has been noted as a significant strategy employed by certain research groups. researchgate.netresearchgate.net This underscores the growing importance of chemoenzymatic methods in accessing the desired stereoisomers of gabosines.

Data Tables:

| Strategy Type | Starting Material(s) | Key Reaction(s) | Gabosines Synthesized (Examples) |

| Chiral Pool | D-Mannitol, D-Ribose, δ-D-Gluconolactone | Carbocyclization, Functional Group Transformations, Intramolecular Aldol-Cyclization | Gabosine J, Gabosine C, Gabosine I, Gabosine G, Gabosine K, Gabosine E |

| Other Chiral Pool | Tartaric Acid | Desymmetrization, Ring-Closing Metathesis | Gabosine H |

| Chemoenzymatic | Toluene (via Biotransformation), Iodobenzene | Enzymatic Dihydroxylation, Chemical Elaboration | Gabosine H, Gabosine A, Non-natural Gabosines |

| Diversity-Oriented | Flexible Precursor (Aldol Cyclization), δ-D-Gluconolactone | Tunable Aldol Cyclization, Tunable Deprotection | Gabosine L, Gabosine A, Gabosine B, Gabosine N, this compound, Gabosine E, Gabosine G, Gabosine I, Gabosine K |

Integration of Biotransformations for Chirality Induction

Biotransformations have emerged as a valuable strategy for introducing chirality into the synthesis of gabosines and related carbasugars. mdpi.commdpi.comthieme-connect.comresearchgate.net This approach leverages the catalytic activity of enzymes to produce chiral intermediates from achiral or prochiral starting materials. mdpi.comnuv.ac.in For instance, monosubstituted benzenes can be enzymatically transformed into chiral diols, which serve as key synthons for enantioselective synthesis. mdpi.com This method allows for the transfer of chirality from a biotransformed metabolite, such as (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol derived from toluene, into the target gabosine structure. mdpi.commdpi.comthieme-connect.com

Enzymatic Resolution and Stereoselective Functionalization

Enzymatic methods, particularly enzymatic resolution, play a role in obtaining enantiomerically pure intermediates for gabosine synthesis. researchgate.netresearchgate.netacs.org Enzymatic resolution can provide access to individual enantiomers of key synthons, which can then be further elaborated through chemical transformations. researchgate.netresearchgate.net Following the introduction of chirality, stereoselective functionalization steps are crucial for building the complex stereochemical framework of this compound and its analogues. These steps involve reactions that preferentially form one stereoisomer over others, influenced by factors such as the inherent chirality of the substrate or the use of specific reagents and conditions. nih.govmasterorganicchemistry.com Examples of such transformations in gabosine synthesis include stereoselective hydroxymethylation and reagent-controlled epoxidation of carbon-carbon double bonds. researchgate.net

Specific Synthetic Strategies for this compound

The synthesis of this compound has been a subject of interest for synthetic chemists due to its structure and biological properties. rsc.org Several strategies have been developed to achieve its total synthesis, often employing enantioselective approaches to control the stereochemistry. rsc.orgacs.orgnih.govtandfonline.comacs.org

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this has been achieved through various routes. One approach involves starting from a masked p-benzoquinone, where enantioselective acetylation of a hydroxyketal intermediate provides a practical entry to either enantiomer of the target products, including (+)- and (-)-gabosine O. acs.orgacs.orgnih.gov Another strategy utilizes a divergent approach from D-ribose, employing ring-closing metathesis (RCM) as a key step to access intermediates that can be transformed into (-)-gabosine O. tandfonline.com Additionally, a diversity-oriented approach based on a tunable regioselective aldol cyclization of a flexible precursor has been reported, allowing for the synthesis of (-)-gabosine O from a common intermediate. rsc.orgrsc.org

Synthetic Confirmation of this compound Absolute Configuration

The absolute configuration of natural this compound has been established through synthetic efforts. acs.orgacs.orgnih.govtandfonline.com By synthesizing both enantiomers of this compound and comparing their optical rotation with that of the natural product, researchers were able to assign the absolute configuration. acs.orgacs.orgnih.gov For example, the synthesis of (+)-gabosine O with a specific optical rotation ([α]D = +20° (c 0.30, MeOH)) allowed for the assignment of the absolute configuration of natural this compound as 2R,3R,4R,6S. acs.org This synthetic confirmation is crucial for validating the structural assignments initially made based on spectroscopic methods. researchgate.net

Synthesis of Non-Natural Gabosine Derivatives

The synthesis of non-natural gabosine derivatives is driven by the desire to explore the relationship between structural modifications and biological activities, although the latter is outside the scope of this article. These synthetic efforts involve designing structural variations of the gabosine core and developing synthetic routes to access these modified compounds.

Designed Structural Modifications and Derivative Synthesis

The synthesis of non-natural gabosine derivatives often involves modifying the polyoxygenated methyl cyclohexane (B81311) skeleton. mdpi.comthieme-connect.comrsc.orgnih.gov This can include altering the position or type of substituents, changing the degree of unsaturation, or epimerizing stereogenic centers. acs.orgresearchgate.net For instance, the synthesis of epithis compound, a C4 epimer of this compound, has been reported as part of synthetic strategies aimed at accessing different gabosine isomers. acs.org New non-natural gabosines have also been prepared by transferring chirality from biotransformed metabolites and applying further chemical transformations to introduce additional functionality. mdpi.comnih.gov These synthetic endeavors contribute to a broader understanding of the chemical space around the gabosine scaffold and provide access to compounds with designed structural features.

Methodologies for Altering Stereochemical Features in Gabosine Analogues

Altering the stereochemical features in gabosine analogues is crucial for exploring structure-activity relationships and potentially developing compounds with modified biological profiles. This can involve epimerization at specific chiral centers or the synthesis of diastereomers. For instance, the synthesis of 4-epi-Gabosine O, a diastereomer of this compound, has been accomplished, demonstrating that control over the stereochemistry at C-4 is achievable through specific synthetic steps. Strategies may involve manipulating protecting groups, utilizing stereoselective reactions, or employing divergent synthetic routes from common intermediates.

Key Reactions and Methodologies in Gabosine Synthesis

The construction of the functionalized cyclohexanone core of this compound and its analogues relies on a repertoire of powerful organic transformations designed to establish the carbocyclic ring and introduce functionalities with high stereochemical control.

Intramolecular cyclization reactions are pivotal in forming the six-membered ring of gabosines. Intramolecular aldol cyclizations have been effectively utilized, often starting from sugar-derived diketones. These reactions can be tuned to control the regioselectivity and diastereoselectivity of the ring closure, leading to key polyoxygenated intermediates. Another significant methodology is the intramolecular nitrile oxide-alkene cycloaddition (INOC). This reaction has been employed in the diastereoselective synthesis of saturated gabosines like this compound and Gabosine F. The INOC reaction of sugar-derived oximes can furnish isoxazolines, which are then further transformed into the carbocyclic skeleton.

Stereoselective functional group transformations are essential for introducing and manipulating the hydroxyl and carbonyl groups on the gabosine core with the correct spatial arrangement. Hydroxyhalogenation of cyclohexadiene diols has been explored as a methodology to introduce halogen and hydroxyl functionalities with controlled stereochemistry, serving as intermediates for further transformations in the synthesis of natural and non-natural gabosines. Oxidations are also critical steps, particularly for generating the cyclohexanone moiety. Reagents like Dess-Martin periodinane have been used to oxidize secondary alcohols to ketones in gabosine synthesis. Achieving selective oxidation without over-oxidation or undesired side reactions can require careful optimization of reaction conditions, including the choice of oxidizing agent and solvent. Other oxidation methods and strategies are explored to achieve the desired functionalization and stereochemical outcome.

Compound Table

| Compound Name | PubChem CID |

| This compound | To be retrieved |

| Gabosine F | To be retrieved |

| 4-epi-Gabosine O | To be retrieved |

| Gabosine C | To be retrieved |

| Gabosine G | To be retrieved |

| Gabosine I | To be retrieved |

| Gabosine J | To be retrieved |

| Gabosine L | 639201 |

| Gabosine N | To be retrieved |

| Gabosine A | To be retrieved |

| Gabosine B | To be retrieved |

| Gabosine E | To be retrieved |

| Gabosine K | To be retrieved |

| Gabosine P | To be retrieved |

| Gabosine Q | To be retrieved |

| (+)-Streptol | To be retrieved |

| (-)-Uvamalol A | To be retrieved |

| δ-D-gluconolactone | To be retrieved |

| D-mannose | To be retrieved |

| L-arabinose | To be retrieved |

| D-glucose | To be retrieved |

| D-ribose | To be retrieved |

| (-)-quinic acid | To be retrieved |

| Dess-Martin periodinane | To be retrieved |

| PCC | To be retrieved |

| IBX | To be retrieved |

The synthesis of this compound and its analogues often involves constructing the carbocyclic ring with careful control over the relative and absolute configurations of the stereogenic centers. Various strategies have been developed, frequently employing chiral pool starting materials, such as carbohydrates, or utilizing enantioselective methodologies. The structural diversity among gabosines arises from differences in substituent positions, the degree of unsaturation, and the stereochemical arrangement of hydroxyl groups and the methyl or hydroxymethyl side chain.

Methodologies for Altering Stereochemical Features in Gabosine Analogues

Altering the stereochemical features in gabosine analogues is crucial for exploring structure-activity relationships and potentially developing compounds with modified biological profiles. This can involve epimerization at specific chiral centers or the synthesis of diastereomers. For instance, the synthesis of 4-epi-Gabosine O, a diastereomer of this compound, has been accomplished from D-mannose, demonstrating that control over the stereochemistry at C-4 is achievable through specific synthetic steps. Strategies may involve manipulating protecting groups, utilizing stereoselective reactions, or employing divergent synthetic routes from common intermediates.

Key Reactions and Methodologies in Gabosine Synthesis

The construction of the functionalized cyclohexanone core of this compound and its analogues relies on a repertoire of powerful organic transformations designed to establish the carbocyclic ring and introduce functionalities with high stereochemical control.

Intramolecular cyclization reactions are pivotal in forming the six-membered ring of gabosines. Intramolecular aldol cyclizations have been effectively utilized, often starting from sugar-derived diketones. These reactions can be tuned to control the regioselectivity and diastereoselectivity of the ring closure, leading to key polyoxygenated intermediates. Another significant methodology is the intramolecular nitrile oxide-alkene cycloaddition (INOC). This reaction has been employed in the diastereoselective synthesis of saturated gabosines like this compound and Gabosine F from carbohydrates such as D-mannose and L-arabinose. The INOC reaction of sugar-derived oximes can furnish isoxazolines, which are then further transformed into the carbocyclic skeleton.

Stereoselective functional group transformations are essential for introducing and manipulating the hydroxyl and carbonyl groups on the gabosine core with the correct spatial arrangement. Hydroxyhalogenation of cyclohexadiene diols has been explored as a methodology to introduce halogen and hydroxyl functionalities with controlled stereochemistry, serving as intermediates for further transformations in the synthesis of natural and non-natural gabosines. Oxidations are also critical steps, particularly for generating the cyclohexanone moiety. Reagents like Dess-Martin periodinane have been used to oxidize secondary alcohols to ketones in gabosine synthesis. Achieving selective oxidation without over-oxidation or undesired side reactions can require careful optimization of reaction conditions, including the choice of oxidizing agent and solvent. Other oxidation methods using reagents such as PCC and IBX have also been explored in the synthesis of gabosines.

Molecular and Cellular Biological Activities of Gabosines

Enzyme Inhibition Mechanisms and Specificity of Gabosines

The gabosine family of compounds has been identified as possessing significant enzyme-inhibiting capabilities. nih.govresearchgate.net Their structural similarity to monosaccharides allows them to interact with the active sites of various enzymes, particularly those involved in carbohydrate metabolism.

Gabosines have demonstrated varied and specific inhibitory effects against several glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.netresearchgate.net This inhibition is a key therapeutic strategy for managing conditions like type 2 diabetes, as it can slow the digestion of carbohydrates and the subsequent release of glucose into the bloodstream. researchgate.netdiabetes.org.uk

Alpha-Glucosidase: Research has identified certain gabosines as potent inhibitors of α-glucosidase. nih.gov For instance, Gabosine P, a polyoxygenated cyclohexenone 'ketocarbasugar', exhibited strong α-glucosidase inhibitory activity with an IC₅₀ value of 9.07 μM, a potency notably higher than the control drug, acarbose. nih.gov Molecular docking studies suggest that this inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

Alpha-Mannosidase: This enzyme is involved in the processing of N-glycans, and its inhibition is a target for anticancer therapies. embopress.org Studies have shown that (–)-Gabosine J is an inhibitor of α-mannosidase, with a reported IC₅₀ of 260 μM. researchgate.netresearchgate.net

Beta-Galactosidase and Beta-Glucosidase: Synthetic derivatives of Gabosine J have also been found to inhibit other glycosidases. researchgate.netresearchgate.net Gabosinol J-α inhibits β-galactosidase with an IC₅₀ of 600 μM, while gabosinol J-β acts as an inhibitor of β-glucosidase. researchgate.netresearchgate.net

While various members of the gabosine family have confirmed glycosidase inhibitory activity, specific studies detailing the effects of Gabosine O on these enzymes are not presently available in the scientific literature.

| Compound | Enzyme Inhibited | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Gabosine P | α-Glucosidase | 9.07 | nih.gov |

| (–)-Gabosine J | α-Mannosidase | 260 | researchgate.netresearchgate.net |

| Gabosinol J-α | β-Galactosidase | 600 | researchgate.netresearchgate.net |

| Gabosinol J-β | β-Glucosidase | Data not specified | researchgate.net |

The glyoxalase system, comprising the enzymes Glyoxalase I and Glyoxalase II, is a crucial cellular pathway for detoxifying reactive and cytotoxic compounds like methylglyoxal. scbt.com Inhibition of this system leads to an accumulation of these toxic compounds, which can trigger apoptosis, making glyoxalase inhibitors promising candidates for anticancer agents. researchgate.netscbt.com Certain gabosines have been identified as potential inhibitors of the glyoxalase system. researchgate.net For example, some gabosines are recognized as potential glyoxalase inhibitors, a property linked to their anticancer potential. researchgate.net However, specific research detailing the inhibitory action of this compound on the glyoxalase pathway has not been reported.

Modulation of Glycosidase Activity (e.g., Alpha-Glucosidase, Alpha-Mannosidase, Beta-Galactosidase, Beta-Glucosidase)

Molecular Interactions with Deoxyribonucleic Acid (DNA-binding Properties)

A significant biological activity attributed to the gabosine family is their ability to interact with and bind to DNA. rsc.orgtcichemicals.comnih.gov This property is of considerable interest for the development of new therapeutic agents, particularly in oncology.

In a chemical screening designed to identify new bioactive compounds, this compound was discovered and specifically noted for its DNA-binding properties. researchgate.net This finding was established using a thin-layer chromatography technique for analyzing bimolecular interactions. researchgate.net this compound shares this characteristic with several other members of the family, including Gabosines A, B, F, and N. researchgate.net Earlier studies had also found that Gabosines A and C possessed weak but significant DNA-binding activity. researchgate.net

Antimicrobial Effects at the Cellular Level and Mechanism of Action

The gabosine family of compounds is reported to possess antibiotic properties. nih.govresearchgate.net For example, Gabosine C is a known antibiotic, also identified as KD16-U. researchgate.net The mechanisms by which natural antimicrobial compounds act are varied but often involve critical cellular targets. mdpi.com Common mechanisms include the disruption of the bacterial cell membrane's integrity, inhibition of cell wall synthesis, and interference with the synthesis of essential nucleic acids and proteins. mdpi.comlumenlearning.com While the broader gabosine family is known for these effects, the specific antimicrobial activity and the precise cellular mechanism of action for this compound have not yet been elucidated in published research.

Influence on Cellular Pathways Relevant to Biological Function (e.g., Antineoplastic Properties in Cellular Models)

Several members of the gabosine family have demonstrated promising antineoplastic, or anticancer, activity. tcichemicals.comnih.govresearchgate.net This biological function is often linked to their enzyme-inhibiting capabilities. The inhibition of the glyoxalase system, as mentioned previously, is one pathway through which gabosines may exert their anticancer effects. researchgate.net Furthermore, the inhibition of key enzymes in N-glycan processing, such as Golgi α-mannosidase II, is a recognized target for developing therapies to inhibit the growth and metastasis of cancer cells. embopress.org The demonstrated ability of some gabosines to inhibit α-mannosidase suggests a potential mechanism for their antineoplastic properties. researchgate.netresearchgate.net

Although the gabosine class of compounds is recognized for its antineoplastic potential, specific studies investigating the effects of this compound in cellular models of cancer or its influence on specific antineoplastic pathways are not currently available.

Advanced Spectroscopic and Analytical Techniques for Gabosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of organic molecules, including Gabosine O. By analyzing the chemical shifts (δ), coupling constants (J), and through-space correlations (from NOE experiments), researchers can piece together the connectivity of atoms and their spatial relationships.

While the specific spectral data for this compound from its initial isolation is not widely published, data from its total synthesis provides definitive characterization. The following table represents typical NMR data for a gabosine-type structure, illustrating the kind of information obtained.

| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |

| Chemical Shift (δ) ppm | Signal Type |

| 5.9-6.1 | Singlet/Doublet |

| 4.0-4.3 | Doublet/Multiplet |

| 3.5-4.0 | Multiplet |

| 2.0-2.3 | Singlet/Doublet |

| - | - |

| This table is illustrative of data obtained for gabosine compounds and may not represent the exact values for this compound. |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including their absolute stereochemistry. amanote.com

For the gabosine family, X-ray crystallography has been successfully used to confirm the absolute configuration of several members, such as gabosine H. core.ac.uknih.gov This is typically achieved by anomalous dispersion, where the scattering of X-rays by heavier atoms in a non-centrosymmetric crystal allows for the unambiguous assignment of the molecule's handedness. amanote.com Even with just oxygen atoms, modern techniques can often determine the absolute configuration if the crystal quality is high. amanote.com

As of now, a specific single-crystal X-ray structure for this compound has not been reported in the literature. In such cases, the absolute configuration is often established through its enantioselective synthesis from a starting material of known absolute configuration (a chiral pool approach). cuhk.edu.hk By using stereocontrolled reactions where the stereochemistry of the new centers is determined by the existing ones, the absolute configuration of the final product, such as (-)-Gabosine O, can be confidently assigned. researchgate.netcuhk.edu.hk

Advanced Chromatographic Techniques for High-Resolution Analysis and Purification

Chromatographic techniques are essential for the isolation, purification, and analysis of gabosines from both natural sources and synthetic reaction mixtures. researchgate.net Given the presence of multiple polar hydroxyl groups, gabosines are often part of complex mixtures containing structurally similar byproducts.

Flash Column Chromatography: This is a standard and widely used method for the purification of synthetic intermediates and final products in gabosine synthesis. rsc.org It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds based on their polarity. rsc.orgnih.gov By gradually increasing the polarity of the mobile phase, compounds with different affinities for the silica gel are eluted at different times, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analytical purity assessment, HPLC is the method of choice. sartorius.comuhplcs.com Several HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is one of the most common techniques, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). It separates molecules based on their hydrophobicity. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for compounds that can be ionized. sartorius.comthermofisher.com

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This method is often used for highly polar or charged molecules like oligonucleotides and can be adapted for polyhydroxylated compounds like gabosines. It involves adding an ion-pairing agent to the mobile phase to enhance retention and resolution on a reversed-phase column. nih.gov

These advanced chromatographic techniques are crucial for obtaining this compound in high purity, which is a prerequisite for accurate spectroscopic analysis and biological testing.

Mass Spectrometry in Complex Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a vital tool in gabosine research for confirming molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₇H₁₂O₄), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.org Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for this purpose. rsc.org

Tandem Mass Spectrometry (MS/MS): In complex mixture analysis, MS can be coupled with chromatographic separation methods like HPLC-MS. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used for structural confirmation. In this method, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the compound's structure, acting as a molecular fingerprint. nih.gov While detailed fragmentation studies on this compound are not extensively published, this method is a standard tool for the structural characterization of natural products. researchgate.net

Future Research Directions and Translational Perspectives

Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of gabosines is an area ripe for investigation. It has been hypothesized that the pathway for gabosines may not follow the traditional shikimate pathway. rsc.org A proposed alternative suggests that the biosynthesis initiates from the pentose (B10789219) phosphate (B84403) pathway, with sedoheptulose (B1238255) 7-phosphate (S-7-P) acting as a key intermediate. rsc.org According to this hypothesis, an aldol (B89426) reaction between C-2 and C-7 of S-7-P leads to the formation of 2-epi-5-epi-valiolone (B1265091). rsc.org This compound is then proposed as a common precursor for all gabosines, undergoing a series of reactions including dehydration, oxidation, reduction, and epimerization. rsc.org

However, this proposed pathway remains largely a hypothesis based on synthetic chemistry insights. rsc.org Future research must focus on identifying and characterizing the specific enzymes—such as cyclases, oxidoreductases, and dehydratases—that catalyze these proposed steps in Streptomyces strains, the natural producers of gabosines. rsc.orgresearchgate.net The discovery of these enzymes would not only confirm the biosynthetic route but also open doors for biocatalytic synthesis of gabosines and their analogs.

Development of Novel Synthetic Methodologies for Expanding Gabosine Chemical Space

Several synthetic routes to Gabosine O and its stereoisomers have been developed, showcasing a variety of chemical strategies. acs.orgtandfonline.comacs.org These methods provide a strong foundation for creating a wider range of gabosine-related molecules, which is crucial for exploring their structure-activity relationships.

Notable synthetic approaches include:

A strategy starting from a masked p-benzoquinone, which allows for the enantioselective synthesis of both (+)- and (−)-Gabosine O. acs.org

A divergent approach utilizing D-ribose and employing a ring-closing metathesis (RCM) reaction as a key step. tandfonline.com

Syntheses starting from other carbohydrates like D-mannose and L-arabinose, demonstrating the versatility of sugars as chiral starting materials. acs.orgfigshare.com

A diversity-oriented approach based on a tunable regioselective aldol cyclization that can be controlled to produce different carbasugar intermediates. rsc.org

These varied strategies highlight the adaptability of synthetic chemistry in accessing these complex molecules. Future work should aim to develop more efficient and scalable syntheses. The development of novel methodologies could enable the creation of a "chemical space" of gabosine analogs with modifications at various positions of the cyclohexanone (B45756) ring. This would facilitate a more systematic exploration of their biological potential.

| Starting Material | Key Steps | No. of Steps | Overall Yield | Reference |

| p-Benzoquinone | Enantioselective acetylation | 11 | 0.9% | acs.org |

| D-Mannose | Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC), Regioselective Dehydration, Diastereoselective Hydrogenation | 9 | 41% | acs.orgfigshare.com |

| D-Ribose | Ring-Closing Metathesis (RCM) | - | - | tandfonline.com |

Detailed Investigation of Molecular Targets and Mechanisms of Action in Controlled Biological Systems

The gabosine family of compounds has been reported to exhibit a range of interesting biological activities, including antibiotic, anticancer, and DNA-binding properties. researchgate.netacs.orgrsc.orgnih.gov For instance, some gabosines and their derivatives have been identified as potent inhibitors of enzymes like glyoxalase-I and have shown potential as antitumor agents. acs.orgjst.go.jp Gabosine E has been noted as a weak inhibitor of cholesterol biosynthesis. acs.org

While the broader family shows promise, the specific molecular targets and detailed mechanisms of action for this compound are not well understood. Future research should involve rigorous biological screening of pure, synthetically produced this compound in various controlled biological systems, such as specific cell lines or enzymatic assays. Identifying the precise molecular partners—be they enzymes, receptors, or nucleic acids—is a critical step. researchgate.net Elucidating these interactions will clarify how this compound exerts its biological effects and will be essential for any potential translational applications.

Application of Computational Chemistry and Molecular Modeling in Gabosine Design and Analysis

Computational chemistry and molecular modeling are powerful tools that can significantly accelerate research into gabosines. wikipedia.orgkallipos.gr These methods can be applied to:

Predict Molecular Structures and Properties: Calculations can determine the most stable three-dimensional conformations of this compound and its analogs. This is crucial for understanding how these molecules fit into the active sites of biological targets.

Simulate Molecular Interactions: Molecular docking and molecular dynamics simulations can model the interaction between gabosine derivatives and their potential protein targets. kallipos.gr This can help to predict binding affinity and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective analogs.

Elucidate Reaction Mechanisms: Computational methods can be used to study the proposed biosynthetic pathways and the mechanisms of synthetic reactions, providing insights that can help in the discovery of new enzymes or the optimization of synthetic routes. rsc.org

Analyze Spectroscopic Data: As demonstrated with related compounds, computational methods can aid in the interpretation of complex spectroscopic data, such as circular dichroism (CD) spectra, to confirm the structure and stereochemistry of synthesized molecules. sciengine.com

By integrating computational approaches with experimental work, researchers can more efficiently design novel gabosine derivatives with enhanced biological activity and a better understanding of their therapeutic potential. wikipedia.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.